

A Technical Guide to 4-Hydroxyphenylacetic acid-d4: Properties, Analysis, and Biological Relevance

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Compound of Interest

Compound Name: 4-Hydroxyphenylacetic acid-d4

Cat. No.: B15570012

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **4-Hydroxyphenylacetic acid-d4**, a deuterated form of the biologically significant molecule 4-Hydroxyphenylacetic acid (4-HPAA). This document is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds for quantitative analysis and metabolic studies.

Core Chemical and Physical Properties

4-Hydroxyphenylacetic acid-d4 serves as an internal standard in mass spectrometry-based quantification of its non-deuterated counterpart, 4-HPAA. While specific experimental data for the deuterated compound is limited, its physical and chemical properties are largely comparable to the unlabeled form, with the primary difference being its increased molecular weight due to the presence of deuterium atoms.

Quantitative Data Summary

The following tables summarize the key quantitative data for both **4-Hydroxyphenylacetic acid-d4** and its non-deuterated analog.

Table 1: Properties of **4-Hydroxyphenylacetic acid-d4**

Property	Value	Source
Molecular Formula	C ₈ H ₄ D ₄ O ₃	[1]
Molecular Weight	156.17 g/mol	[1]
Isotopic Purity	Typically ≥98%	[2] (for d6 analog)

Table 2: Properties of 4-Hydroxyphenylacetic acid (Non-Deuterated)

Property	Value	Source
Molecular Formula	C ₈ H ₈ O ₃	[3]
Molecular Weight	152.15 g/mol	[4][5]
Melting Point	148-151 °C	[4]
Appearance	White to cream or light tan crystalline powder	[6]
Solubility	Soluble in dimethyl sulfoxide and methanol. Slightly soluble in water. Insoluble in cold water, soluble in hot water, ether, ethanol, ethyl acetate.	[6]
pKa	Not specified	
LogP	Not specified	

Experimental Protocols

The primary application of **4-Hydroxyphenylacetic acid-d4** is as an internal standard in analytical methods for the quantification of 4-HPAA in biological matrices. Below are representative experimental methodologies where this deuterated standard is employed.

Quantification of 4-Hydroxyphenylacetic Acid in Human Serum by UPLC-MS/MS

This method describes the analysis of 4-HPAA in human serum, a protocol where **4-Hydroxyphenylacetic acid-d4** would be an ideal internal standard.^[7]

1. Sample Preparation:

- To 100 µL of serum, add a known concentration of **4-Hydroxyphenylacetic acid-d4** solution as an internal standard.
- Precipitate proteins by adding 400 µL of ice-cold methanol.
- Vortex the mixture for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Collect the supernatant and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in 100 µL of the initial mobile phase.

2. Chromatographic Conditions:

- System: Ultra-High-Performance Liquid Chromatography (UPLC) system.
- Column: A suitable reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A linear gradient from 5% to 95% B over a specified time.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

- System: A triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray Ionization (ESI) in negative mode.

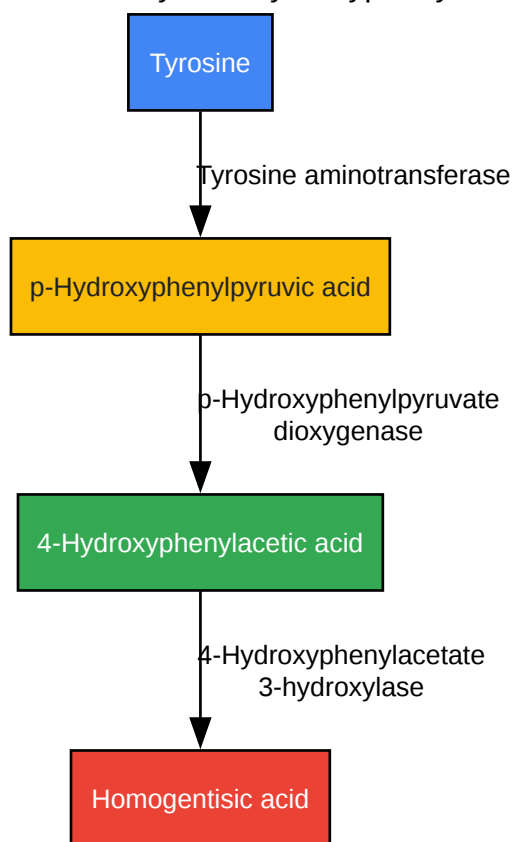
- Multiple Reaction Monitoring (MRM) Transitions:
 - 4-HPAA: Precursor ion (m/z) -> Product ion (m/z)
 - 4-HPAA-d4: Precursor ion (m/z) -> Product ion (m/z) (specific transitions to be determined based on the fragmentation pattern of the deuterated standard).
- Data Analysis: The concentration of 4-HPAA is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve.

Signaling Pathways and Biological Relevance

4-Hydroxyphenylacetic acid is a metabolite derived from the breakdown of tyrosine and is also produced by gut microbiota from polyphenols.[8] It is recognized for its antioxidant properties and its ability to induce the expression of Nrf2, a key regulator of cellular antioxidant responses.[8]

The metabolic pathway of 4-HPAA involves several enzymatic steps. The diagram below illustrates a simplified overview of its formation.

Metabolic Pathway of 4-Hydroxyphenylacetic Acid



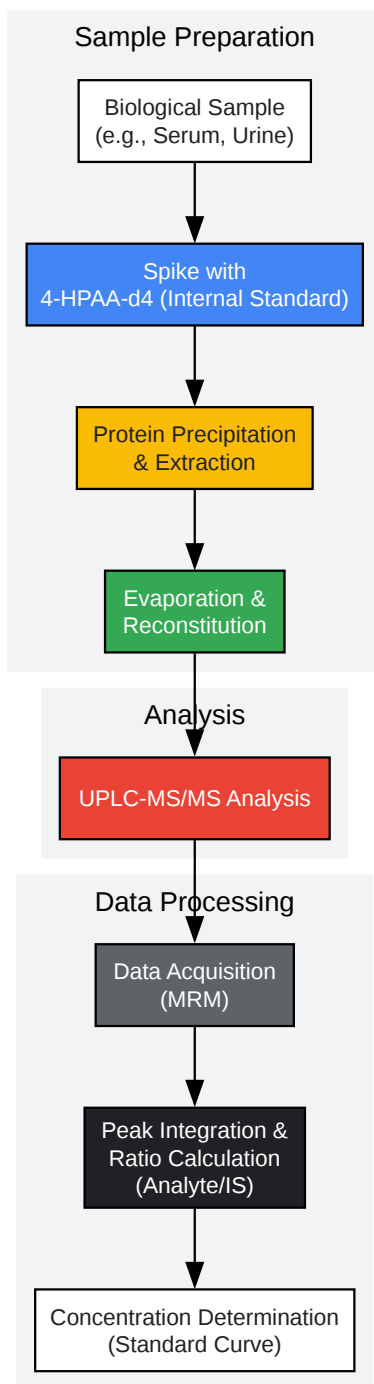
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Metabolic pathway of 4-Hydroxyphenylacetic acid.

Analytical Workflow Visualization

The use of **4-Hydroxyphenylacetic acid-d4** is integral to ensuring accuracy and precision in quantitative bioanalytical workflows. The following diagram outlines a typical experimental process.

Analytical Workflow for 4-HPAA Quantification



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Typical analytical workflow using 4-HPAA-d4.

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